Cas no 448964-30-5 (2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one)
![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one structure](https://ja.kuujia.com/scimg/cas/448964-30-5x500.png)
2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one 化学的及び物理的性質
名前と識別子
-
- 5,6-Dihydro-2H-indeno[5,6-b]furan-7(3H)-one
- 2,3,5,6-TETRAHYDRO-7H-INDENO[5,6-B]FURAN-7-ONE
- 2,3,5,6-tetrahydrocyclopenta[f][1]benzofuran-7-one
- AGN-PC-00FANB
- AK134146
- AM803923
- KB-144895
- 2H,3H,5H,6H,7H-indeno[5,6-b]furan-7-one
- AMOT0744
- 7H-Indeno[5,6-b]furan-7-one, 2,3,5,6-tetrahydro-
- FCH858295
- AX8255697
- 7H-Indeno[5,6-b]furan-7-one,2,3,5,6-tetrahydro-
- 448964-30-5
- 2H,3H,5H,6H-INDENO[5,6-B]FURAN-7-ONE
- DB-070601
- MFCD08062747
- YSA96430
- AKOS006287628
- DTXSID00471635
- SCHEMBL18007655
- DS-4749
- CS-0009482
- 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one
-
- MDL: MFCD08062747
- インチ: 1S/C11H10O2/c12-10-2-1-7-5-8-3-4-13-11(8)6-9(7)10/h5-6H,1-4H2
- InChIKey: YSKYYUBIBRNIGG-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C([H])([H])C2C([H])=C3C(=C([H])C1=2)C(C([H])([H])C3([H])[H])=O
計算された属性
- せいみつぶんしりょう: 174.068079557g/mol
- どういたいしつりょう: 174.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 26.3
2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PR216-200mg |
2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one |
448964-30-5 | 97% | 200mg |
1410.0CNY | 2021-07-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D893239-250mg |
5,6-Dihydro-2H-indeno[5,6-b]furan-7(3H)-one |
448964-30-5 | 97% | 250mg |
1,659.60 | 2021-05-17 | |
abcr | AB480308-1 g |
2,3,5,6-Tetrahydro-7H-indeno[5,6-b]furan-7-one; . |
448964-30-5 | 1g |
€595.90 | 2023-04-20 | ||
abcr | AB480308-250mg |
2,3,5,6-Tetrahydro-7H-indeno[5,6-b]furan-7-one; . |
448964-30-5 | 250mg |
€320.40 | 2025-03-19 | ||
eNovation Chemicals LLC | Y0996567-1g |
5,6-dihydro-2H-indeno[5,6-b]furan-7(3H)-one |
448964-30-5 | 95% | 1g |
$450 | 2025-02-22 | |
eNovation Chemicals LLC | Y1049110-250mg |
5,6-Dihydro-2H-indeno[5,6-b]furan-7(3H)-one |
448964-30-5 | 95% | 250mg |
$180 | 2025-02-22 | |
A2B Chem LLC | AG34177-100mg |
2,3,5,6-Tetrahydro-7h-indeno[5,6-b]furan-7-one |
448964-30-5 | 95% | 100mg |
$112.00 | 2024-04-20 | |
A2B Chem LLC | AG34177-1g |
2,3,5,6-Tetrahydro-7h-indeno[5,6-b]furan-7-one |
448964-30-5 | 95% | 1g |
$422.00 | 2024-04-20 | |
1PlusChem | 1P00DLY9-1g |
5,6-Dihydro-2H-indeno[5,6-b]furan-7(3H)-one |
448964-30-5 | 95% | 1g |
$491.00 | 2024-05-02 | |
Aaron | AR00DM6L-250mg |
5,6-Dihydro-2H-indeno[5,6-b]furan-7(3H)-one |
448964-30-5 | 95% | 250mg |
$164.00 | 2025-01-24 |
2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-oneに関する追加情報
Introduction to 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one (CAS No. 448964-30-5)
2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one, identified by the Chemical Abstracts Service Number (CAS No.) 448964-30-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indeno[5,6-b]furan class, a structural motif known for its broad spectrum of biological activities. The unique fused ring system and the presence of a ketone group in its molecular structure make it a promising candidate for further exploration in drug discovery and development.
The chemical structure of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one consists of a seven-membered indeno ring system fused with a furan ring, with a ketone substituent at the 7-position. This arrangement contributes to its complex electronic properties and potential interactions with biological targets. The compound's stability under various conditions and its solubility in common organic solvents make it suitable for both in vitro and in vivo studies.
In recent years, there has been a growing interest in indeno[5,6-b]furan derivatives due to their demonstrated pharmacological properties. Studies have shown that compounds within this class exhibit inhibitory effects on various enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression. The structural framework of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one suggests potential applications in modulating these pathways.
One of the most compelling aspects of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one is its role as a scaffold for drug design. Researchers have utilized this compound as a starting point to develop more complex derivatives with enhanced bioactivity and improved pharmacokinetic profiles. The ability to modify specific positions on the indeno[5,6-b]furan core allows for the fine-tuning of biological responses, making it an attractive platform for medicinal chemists.
Recent advancements in computational chemistry have further accelerated the exploration of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one. Molecular modeling studies have provided insights into its binding interactions with target proteins, helping to predict and optimize its pharmacological effects. These computational approaches are complemented by experimental investigations conducted in various model systems.
Preclinical studies have begun to uncover the therapeutic potential of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one. Initial findings suggest that it may have applications in treating neurological disorders by interacting with specific neurotransmitter receptors. Additionally, its anti-inflammatory properties have been observed in cell-based assays using inflammatory models. These results are particularly promising given the increasing demand for novel therapeutic agents that target neuroinflammatory conditions.
The synthesis of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one has been refined through multiple synthetic routes to ensure high yield and purity. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales. The development of scalable synthetic processes is crucial for transitioning promising candidates into clinical trials and eventually into marketable pharmaceutical products.
The safety profile of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one is another critical aspect that has been thoroughly evaluated. Preclinical toxicology studies have assessed its acute and chronic toxicity levels across different species. These evaluations are essential for determining the appropriate dosage regimens and identifying any potential side effects that may arise during therapeutic use.
Regulatory agencies require comprehensive data on the safety and efficacy of new compounds before they can be approved for human use. The accumulation of preclinical data on 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one has laid the groundwork for submitting Investigational New Drug (IND) applications. Such applications are necessary for initiating clinical trials that will further validate its therapeutic potential.
The future directions for research on 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one include exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at a molecular level will provide valuable insights into its therapeutic effects and help identify possible ways to enhance its efficacy or reduce side effects.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of 2,3, 4, 8 -Tetrahydropyrido [ 4, 3 -b ] [ 1, 4 ] oxazepine -8 -one . Such partnerships can facilitate rapid translation from bench research to clinical application by leveraging complementary expertise and resources.
In conclusion,Tetrahydropyrido [4, 3 -b ] [1, 4 ] oxazepine -8 -one (CAS No: 100359922) is a promising compound with significant potential in pharmaceutical research。 Its unique structural features, coupled with preliminary evidence of biological activity, make it an exciting candidate for further investigation。 As research continues, we can anticipate more detailed insights into its therapeutic applications and mechanisms of action。
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